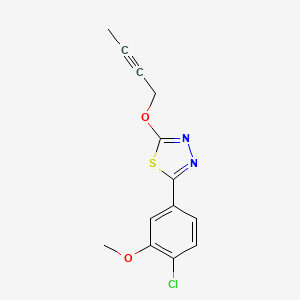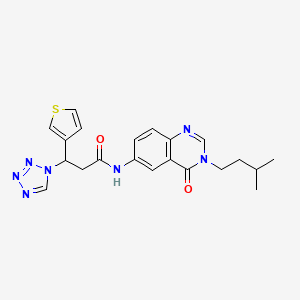
(Z)-5-((1H-indol-3-yl)methylene)-4-thioxothiazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of indole-3-carbaldehyde with thiazolidin-4-one derivatives. A common method includes the use of ammonium acetate as a catalyst in ethanol under reflux conditions . The general procedure involves mixing 4-thioxo-1,3-thiazolidin-2-one with indole-3-carbaldehyde in the presence of ammonium acetate and ethanol, followed by heating under reflux to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification methods such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Investigated for its potential as an anticancer and anti-allergic agent.
作用機序
The mechanism of action of 5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound has shown affinity for lysosomal protective protein, thromboxane-A synthase, and peroxisome proliferator-activated receptor gamma (PPARγ).
Pathways Involved: It modulates inflammatory pathways by reducing levels of immunoglobulins (IgE, IgA, IgM) and cytokines (IL-2, TNF-α), leading to anti-inflammatory and anti-allergic effects.
類似化合物との比較
Similar Compounds
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid: Exhibits similar biological activities but with different pharmacokinetic properties.
5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkancarboxylic acids: These derivatives have shown enhanced antimicrobial activity compared to the parent compound.
Uniqueness
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one stands out due to its broad spectrum of biological activities and its potential as a lead compound for developing new therapeutic agents. Its unique combination of an indole and thiazolidinone moiety contributes to its diverse pharmacological properties .
特性
分子式 |
C12H8N2OS2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC名 |
5-[(E)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)/b7-5- |
InChIキー |
UWMSZMZKWBGDAW-ALCCZGGFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)S3)S)/C=N2 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B13372650.png)
![2,2-Dimethyl-1-(4-{2-[(4-methylphenyl)(oxido)-lambda~4~-sulfanylidene]hydrazino}phenyl)-1-propanone](/img/structure/B13372660.png)

![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372669.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13372677.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13372684.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372709.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)


